3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Overview
Description
“3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” is a chemical compound with the CAS Number: 1356739-43-9 . It has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 .Scientific Research Applications
Benzofuran Derivatives as S1P1 Agonists
Research has discovered novel benzofuran-based S1P1 agonists, where compounds similar to "3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine" show excellent in vitro potency and selectivity. Such compounds have demonstrated significant efficacy in mouse models of relapsing multiple sclerosis, suggesting potential therapeutic applications in treating autoimmune diseases like MS (Saha et al., 2011).
Schiff Bases and Azetidines for Antioxidant Activity
Studies have synthesized Schiff bases and azetidines from phenyl urea derivatives, showing moderate to significant antioxidant effects. This indicates the potential of such compounds, including "this compound," in developing antioxidant agents, which could have implications for medicinal chemistry and the treatment of oxidative stress-related diseases (Nagavolu et al., 2017).
Anticancer Activity of Aziridinyl Galactopyranosides
A series of aziridines, structurally related to "this compound," were screened for selective anticancer activity. One compound, in particular, showed promising results in inducing DNA damage and demonstrating selective cytotoxicity against cancer cells over normal cells. This suggests potential applications in cancer therapy (Burgos-Morón et al., 2018).
Azetidine Derivatives in Quinolone Antibiotics
Azetidine derivatives obtained from reactions involving compounds like "this compound" have been utilized in the synthesis of new quinolone antibiotics. These antibiotics show enhanced antibacterial activity, particularly against resistant strains of bacteria, pointing to significant applications in developing new antimicrobial agents (Ikee et al., 2008).
Fluorophore Complexation for Zinc Sensing
The compound "this compound" and similar derivatives have been explored for their ability to complex with Zn2+ ions. Such complexation is useful in the development of specific fluorophores for zinc sensing, which has applications in biochemical and environmental monitoring (Coleman et al., 2010).
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNMSTUPFAGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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